molecular formula C8H7ClO2 B1594892 1-(4-Chlorophenyl)-2-hydroxyethanone CAS No. 27993-56-2

1-(4-Chlorophenyl)-2-hydroxyethanone

Cat. No. B1594892
CAS RN: 27993-56-2
M. Wt: 170.59 g/mol
InChI Key: DMDCUPKBRHFLKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(4-Chlorophenyl)-2-hydroxyethanone” is a chemical compound. It is also known as 4-Chlorophenyl methyl carbinol or 1-(4’-Chlorophenyl)-1-hydroxyethane . It is used in laboratory chemicals .


Synthesis Analysis

There are several papers that discuss the synthesis of compounds similar to “1-(4-Chlorophenyl)-2-hydroxyethanone”. For instance, one paper discusses the synthesis of a novel chalcone crystal . Another paper discusses the synthesis of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs .


Molecular Structure Analysis

The molecular structure of “1-(4-Chlorophenyl)-2-hydroxyethanone” can be analyzed using various spectroscopic techniques. One study discusses the structural, vibrational, electronic, and non-linear optical (NLO) properties of a novel chalcone crystal .


Chemical Reactions Analysis

The chemical reactions involving “1-(4-Chlorophenyl)-2-hydroxyethanone” can be complex. One study discusses the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole . Another study discusses the reaction of α,β-ethylenic ketones with hydrazine derivatives to form pyrazolines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Chlorophenyl)-2-hydroxyethanone” can be analyzed using various techniques. One study discusses the structural, vibrational, electronic, and non-linear optical (NLO) properties of a novel chalcone crystal .

Scientific Research Applications

NMR Studies on Enolization

1-(4-Chlorophenyl)-2-hydroxyethanone's enolization process has been studied using NMR spectroscopy. Research by Warren et al. (1971) in chloroform solutions revealed an equilibrium mixture of the starting material, its enol form, and a third material identified as 3, 6-bis( p - chlorophenyl) - 1, 4 - dimethyl - 2, 5, 7 - trioxabicyclo - [2, 2, 1]-heptane, indicating its complex reactivity and potential for forming diverse compounds (Warren et al., 1971).

Photochemistry and Reactivity

Protti et al. (2004) explored the photochemistry of compounds similar to 1-(4-Chlorophenyl)-2-hydroxyethanone. The study on 4-chlorophenol and 4-chloroanisole revealed pathways for reductive dehalogenation and heterolysis in various solvents, leading to the formation of triplet 4-hydroxy- and 4-methoxyphenyl cations. This research highlights the compound's potential in photochemical reactions and synthesis (Protti et al., 2004).

Manganese-Mediated Synthesis

The role of 1-(4-Chlorophenyl)-2-hydroxyethanone derivatives in manganese-mediated synthesis of cyclic peroxides has been investigated by Qian et al. (1992). The study found that these compounds, in the presence of Mn(OAc)2 and oxygen, yield cyclic peroxides, indicating their utility in synthetic organic chemistry (Qian et al., 1992).

Antitumor Activities of Metal Complexes

Research by Aboelmagd et al. (2021) demonstrated the synthesis of metal complexes using derivatives of 1-(4-Chlorophenyl)-2-hydroxyethanone. These complexes exhibited promising anti-tumor activities against human colorectal carcinoma cells, suggesting potential applications in cancer therapy (Aboelmagd et al., 2021).

Structural Studies

Shi et al. (2005) synthesized a compound closely related to 1-(4-Chlorophenyl)-2-hydroxyethanone and determined its crystal structure. This study contributes to the understanding of the structural properties and potential applications in material science (Shi et al., 2005).

Antimicrobial Potential

Antimicrobial Potential

Rashad et al. (2013) explored the chemical reactivity of 1,3-Bis (4-chlorophenyl)-2,3-epoxypropanone, a compound structurally related to 1-(4-Chlorophenyl)-2-hydroxyethanone. The study found that it serves as an important intermediate in synthesizing various cyclic systems, which exhibited antimicrobial activity, indicating potential pharmaceutical applications (Rashad et al., 2013).

Electronic and Chemical Reactivity Analysis

Adole et al. (2020) provided insights into the molecular structure, electronic properties, and chemical reactivity of a derivative of 1-(4-Chlorophenyl)-2-hydroxyethanone. The study employed density functional theory to explore geometrical entities, electronic behavior, and chemical reactivity, highlighting its significance in material science and electronics (Adole et al., 2020).

Nonlinear Optical Properties

Mostaghni et al. (2022) investigated 1-(2-methoxyphenyl)-3-(4-chlorophenyl) triazene, structurally similar to 1-(4-Chlorophenyl)-2-hydroxyethanone, focusing on its nonlinear optical properties. The compound exhibited significant potential for use in optical devices, providing insights into the broader applications of similar compounds in the field of optics (Mostaghni et al., 2022).

Semiconductor Properties

Rusu et al. (2007) studied polymers derived from bis(4-chlorophenyl)sulfone, related to 1-(4-Chlorophenyl)-2-hydroxyethanone. They investigated the semiconducting properties of these polymers, providing valuable insights into the electronic transport mechanisms in such materials (Rusu et al., 2007).

Future Directions

The future directions for “1-(4-Chlorophenyl)-2-hydroxyethanone” could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. One study discusses the potential of 2D lead iodide perovskite ferroelectrics .

properties

IUPAC Name

1-(4-chlorophenyl)-2-hydroxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDCUPKBRHFLKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343060
Record name 1-(4-Chlorophenyl)-2-hydroxyethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-2-hydroxyethanone

CAS RN

27993-56-2
Record name 1-(4-Chlorophenyl)-2-hydroxyethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-chlorophenyl)-2-hydroxyethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2-bromo-1-(4-chloro-phenyl)-ethanone (100 mmoles) and potassium formate (130 mmoles) in MeOH (100 ml) is stirred at reflux for 3 hours. The reaction mixture is poured onto crushed ice. The solid formed is filtered off, washed with cold MeOH and then dried in vacuo to yield the title product, which is used directly in the next Step.
Quantity
100 mmol
Type
reactant
Reaction Step One
Quantity
130 mmol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Chlorophenyl)-2-hydroxyethanone
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorophenyl)-2-hydroxyethanone
Reactant of Route 3
1-(4-Chlorophenyl)-2-hydroxyethanone
Reactant of Route 4
1-(4-Chlorophenyl)-2-hydroxyethanone
Reactant of Route 5
Reactant of Route 5
1-(4-Chlorophenyl)-2-hydroxyethanone
Reactant of Route 6
1-(4-Chlorophenyl)-2-hydroxyethanone

Citations

For This Compound
9
Citations
L Yan, S Bin-bin, L Jun, L Yuan… - African Journal of …, 2013 - academicjournals.org
The aerial parts of Mikania micrantha HBK were prepared with different polarities solvents by the associated ultrasonic extracting method. The screening antimicrobial activities assays …
Number of citations: 4 academicjournals.org
RJ Abraham, AJ Stevens, KA Young… - Journal of Medicinal …, 2016 - ACS Publications
Robenidine, 1 (2,2′-bis[(4-chlorophenyl)methylene]carbonimidic dihydrazide), was active against MRSA and VRE with MIC’s of 8.1 and 4.7 μM, respectively. SAR revealed tolerance …
Number of citations: 28 pubs.acs.org
H Liu, C Dong, Z Zhang, P Wu, X Jiang - Angewandte Chemie, 2012 - Wiley Online Library
The cleavage of CÀC bonds is an attracting and challenging field in modern organic chemistry, and has attracted considerable interest in the past decade.[1] Recently, numerous …
Number of citations: 136 onlinelibrary.wiley.com
CC Russell, A Stevens, KA Young, JR Baker… - …, 2019 - Wiley Online Library
Robenidine (E)‐N′‐((E)‐1‐(4‐chlorophenyl)ethylidene)‐2‐(1‐(4‐chlorophenyl)ethylidene)hydrazine‐1‐carboximidhydrazide displays methicillin‐resistant Staphyoccoccus aureus (…
T Sivakumari, A Chadha - RSC Advances, 2014 - pubs.rsc.org
Selectivity between primary and secondary alcohols was observed in oxidation using whole cells of Candida parapsilosis ATCC 7330, where the secondary alcohol was preferentially …
Number of citations: 8 pubs.rsc.org
M Koshimura, T Utsukihara, A Kiyama… - …, 2015 - hakon-art.com
From the view point of green chemistry, biotransformations play an important role in organic synthesis. In recently, enantiopure chiral secondary alcohols and primary α-hyroxyketones …
Number of citations: 0 www.hakon-art.com
ZL Wei, GQ Lin, ZY Li - Bioorganic & medicinal chemistry, 2000 - Elsevier
Biotransformation of a series of o-, m- and p-substituted α-hydroxy- and α-acetoxyphenylethanones 1a–h and 9a–g with Geotrichum sp. led to the corresponding 1,2-diols 2 and/or …
Number of citations: 61 www.sciencedirect.com
P Ayhan - 2009 - open.metu.edu.tr
The objective of the study presented here was to develop either enzymatic or whole cell mediated green procedures for the syntheses of a-hydroxy ketones. Production of optically …
Number of citations: 1 open.metu.edu.tr
V Uluiviti - 2022 - researchoutput.csu.edu.au
Leptospirosis is caused by the bacterium Leptospira interrogans. Even though leptospirosis is a treatable disease, fatal human cases continue to be reported in Fiji where the following …
Number of citations: 2 researchoutput.csu.edu.au

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.